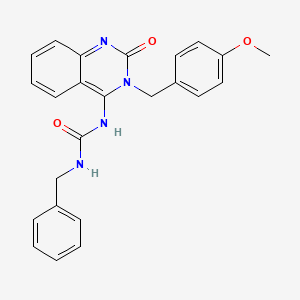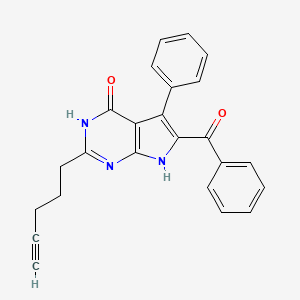
RigidinC2 Cpd7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RigidinC2 Cpd7 is a synthetic compound known for its microtubule-targeting properties and antiproliferative activity. It is an analog of marine alkaloid rigidins and has shown potential as an anticancer agent . The compound’s chemical name is 6-Benzoyl-2-(pent-4-ynyl)-5-phenyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, with a molecular formula of C24H19N3O2 and a molecular weight of 381.40 g/mol .
Vorbereitungsmethoden
RigidinC2 Cpd7 is synthesized through a series of chemical reactions involving the formation of the pyrrolo[2,3-d]pyrimidin-4(7H)-one core structure. The synthetic route typically involves the following steps:
Formation of the pyrrolo[2,3-d]pyrimidin-4(7H)-one core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the benzoyl and phenyl groups: These groups are introduced through substitution reactions using suitable reagents.
Addition of the pent-4-ynyl group: This step involves the addition of the pent-4-ynyl group to the core structure through a coupling reaction.
Industrial production methods for this compound involve scaling up these synthetic routes while ensuring the purity and consistency of the final product. The compound is typically handled and stored at low temperatures to maintain its stability .
Analyse Chemischer Reaktionen
RigidinC2 Cpd7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions are commonly used to introduce different functional groups into the compound.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
RigidinC2 Cpd7 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model compound for studying microtubule-targeting agents and their interactions with cellular structures.
Biology: this compound is used in biological studies to investigate its effects on cell proliferation and apoptosis.
Medicine: The compound has shown potential as an anticancer agent and is being studied for its therapeutic applications in cancer treatment.
Industry: This compound is used in the development of new drugs and therapeutic agents targeting microtubules.
Wirkmechanismus
RigidinC2 Cpd7 exerts its effects by targeting microtubules, which are essential components of the cell’s cytoskeleton. The compound binds to microtubules and disrupts their normal function, leading to the inhibition of cell division and proliferation. This mechanism of action makes this compound a potential anticancer agent, as it can selectively target rapidly dividing cancer cells .
Vergleich Mit ähnlichen Verbindungen
RigidinC2 Cpd7 is unique compared to other microtubule-targeting agents due to its specific chemical structure and mode of action. Similar compounds include other analogs of marine alkaloid rigidins, such as:
RigidinC1: Another analog with similar microtubule-targeting properties.
RigidinC3: A compound with structural similarities but different functional groups.
RigidinC4: An analog with variations in the core structure and side chains.
These compounds share some common features but differ in their specific chemical structures and biological activities, highlighting the uniqueness of this compound .
Eigenschaften
Molekularformel |
C24H19N3O2 |
|---|---|
Molekulargewicht |
381.4 g/mol |
IUPAC-Name |
6-benzoyl-2-pent-4-ynyl-5-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H19N3O2/c1-2-3-6-15-18-25-23-20(24(29)26-18)19(16-11-7-4-8-12-16)21(27-23)22(28)17-13-9-5-10-14-17/h1,4-5,7-14H,3,6,15H2,(H2,25,26,27,29) |
InChI-Schlüssel |
ZRRBLKLCAVULNS-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCCCC1=NC2=C(C(=C(N2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


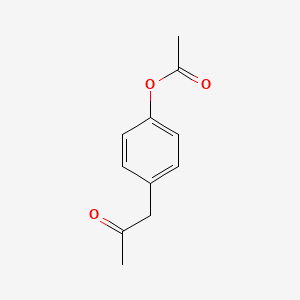
![N-[7-chloro-1-[1-[4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide;methanesulfonic acid](/img/structure/B14115727.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B14115728.png)
![2-Azanyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1-(phenylmethyl)piperidine-3-carboxylic acid](/img/structure/B14115734.png)
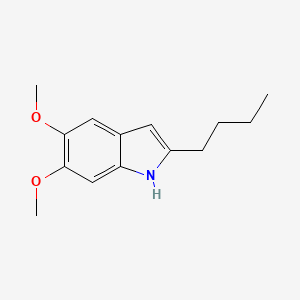

![Ethyl 4-[1,3-dimethyl-2,6-dioxo-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purin-8-yl]piperazine-1-carboxylate](/img/structure/B14115762.png)

![[(4S)-11-(3,5-dihydroxyphenyl)undecan-4-yl] 2,4-dihydroxy-6-[(8S)-8-hydroxyundecyl]benzoate](/img/structure/B14115772.png)
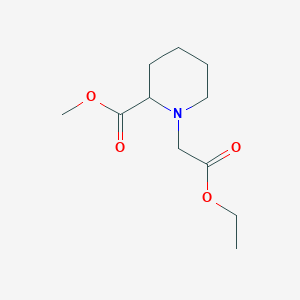
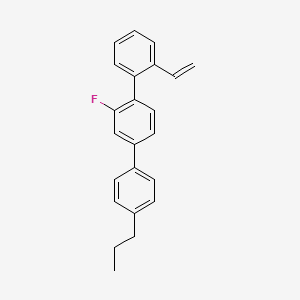
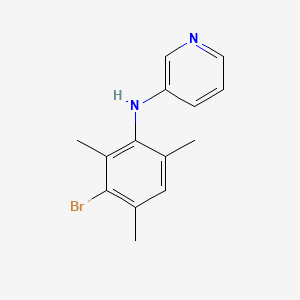
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B14115784.png)
